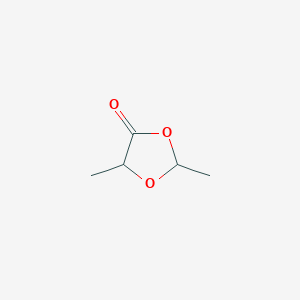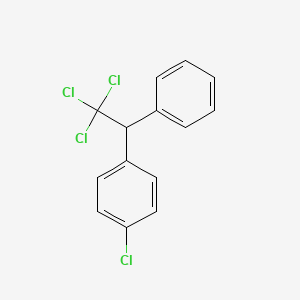
2-(4-Hydroxypyridin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and an acetic acid group (-CH2COOH) at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(4-Hydroxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-oxopyridin-2-yl)acetic acid.
Reduction: Formation of 2-(4-hydroxypyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
2-(4-Hydroxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as metal chelation in the treatment of metal overload disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Hydroxypyridin-2-yl)acetic acid involves its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems.
相似化合物的比较
2-(4-Hydroxypyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(2-Hydroxypyridin-4-yl)acetic acid: Similar structure but with different positioning of the hydroxyl and acetic acid groups.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but a different ring structure.
Hydroxypyridinone chelators: Compounds with similar metal chelation properties but different chemical structures.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1227499-21-9 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
2-(4-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-8-5(3-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI 键 |
VYRWTBMVDMNOED-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=CC1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


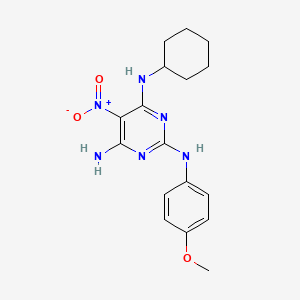
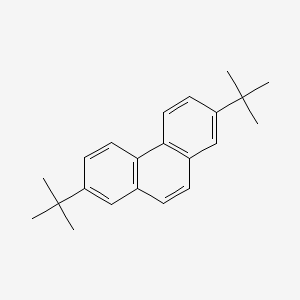
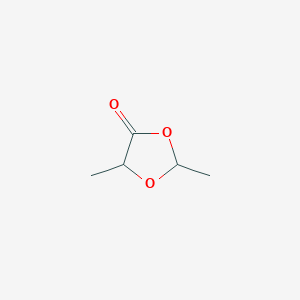

![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
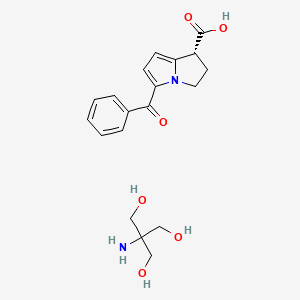
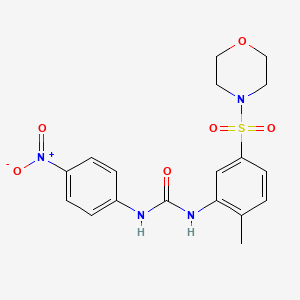
![1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B14144517.png)
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)


